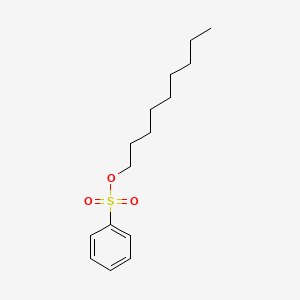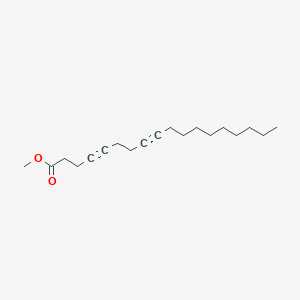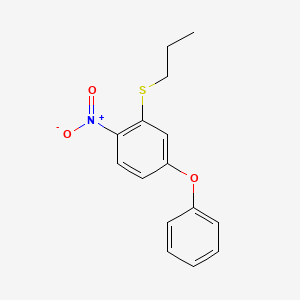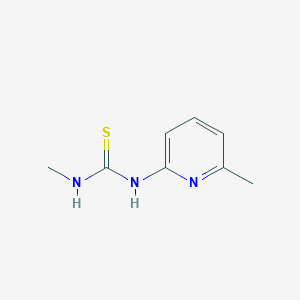
1-Methyl-3-(6-methylpyridin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(6-methylpyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C7H9N3S It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-methylpyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
6-methyl-2-aminopyridine+methyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The pyridine ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, with a similar structure but without the pyridine substitution.
1-(4-Methylpyridin-2-yl)thiourea: A similar compound with the methyl group at the 4-position of the pyridine ring.
N-Methylthiourea: A simpler derivative with a methyl group on the nitrogen atom.
Uniqueness
1-Methyl-3-(6-methylpyridin-2-yl)thiourea is unique due to the presence of both the thiourea and pyridine moieties, which confer distinct chemical and biological properties. The substitution pattern on the pyridine ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool for scientific research and industrial applications.
Propiedades
Número CAS |
59180-98-2 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
1-methyl-3-(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3S/c1-6-4-3-5-7(10-6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12) |
Clave InChI |
FIPDVDIHCMPPTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


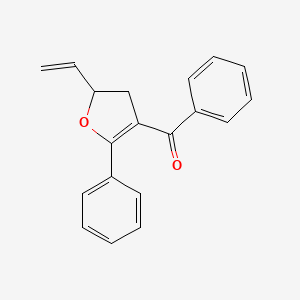
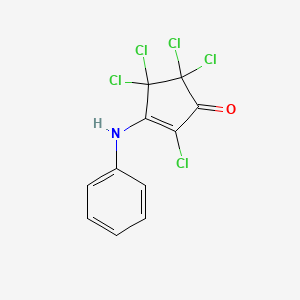
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
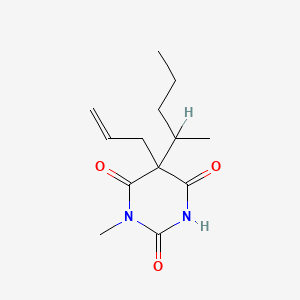


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
